5-Methyl-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Methyl-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a thiolan-3-yl piperidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine typically involves the reaction of 5-methyl-2-hydroxypyrimidine with 1-(thiolan-3-yl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the 4-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Methyl-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4-methyl-1,3-thiazol-2-yl)-4-(3-piperidinyl)pyrimidine
- 4-Methyl-2-{[3-(1-methyl-4-piperidinyl)propyl]amino}-5-pyrimidinecarboxylic acid
- 2-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine hydrochloride
Uniqueness
5-Methyl-2-{[1-(thiolan-3-yl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thiolan-3-yl piperidine group differentiates it from other pyrimidine derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.
Properties
Molecular Formula |
C14H21N3OS |
---|---|
Molecular Weight |
279.40 g/mol |
IUPAC Name |
5-methyl-2-[1-(thiolan-3-yl)piperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C14H21N3OS/c1-11-8-15-14(16-9-11)18-13-2-5-17(6-3-13)12-4-7-19-10-12/h8-9,12-13H,2-7,10H2,1H3 |
InChI Key |
AEJCQEFYVBDYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C3CCSC3 |
Origin of Product |
United States |
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